N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-3-17(15-9-5-4-6-10-15)20(23)22-14-21(2,24)19-13-16-11-7-8-12-18(16)25-19/h4-13,17,24H,3,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEWJSQUMUFRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This step is followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the coupling of the hydroxypropyl-benzothiophene intermediate with 2-phenylbutanamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Benzothiophene derivatives are known for their pharmacological properties, and this compound may have potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the phenylbutanamide moiety can contribute to its binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological and pharmacological activities .
Comparison with Similar Compounds
Comparison with N-(2-Hydroxypropyl)methacrylamide (HPMA)-Based Copolymers
Structural Differences
- Target Compound : Small molecule with benzothiophene, hydroxypropyl, and phenylbutanamide groups.
- HPMA Copolymers : Hydrophilic polymers with methacrylamide backbones, often functionalized with peptide linkers or fluorescent tags .
Functional and Application Contrasts
*Inferred based on structural analogs.
HPMA copolymers are well-established in targeted drug delivery due to their biocompatibility and tunable pharmacokinetics . In contrast, the target compound’s smaller size and aromaticity suggest direct bioactivity rather than carrier functionality.
Comparison with Fluorinated Acetamide Derivatives
Structural and Functional Analysis
- Target Compound : Features aromatic benzothiophene and phenyl groups.
- Fluorinated Acetamides : Contain perfluoroalkyl chains (e.g., 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs.) .
Fluorinated acetamides are utilized in industrial applications for their chemical resistance, whereas the target compound’s structure aligns more closely with bioactive small molecules.
Comparison with Cosmetic Quaternary Ammonium Compounds
Structural and Functional Contrasts
- Target Compound : Secondary amide with hydroxypropyl linker.
- Cosmetic Ingredients : Quaternary ammonium salts (e.g., DIOLEOYL EDTHP-MONIUM METHOSULFATE) with long alkyl chains .
The target compound’s neutral amide structure contrasts sharply with the ionic nature of cosmetic quaternary ammonium agents, limiting overlap in industrial applications.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylbutanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiophene moiety, a hydroxypropyl group, and a phenylbutanamide backbone. Its molecular formula is , and it has a molecular weight of approximately 329.46 g/mol. The presence of the benzothiophene structure is significant as it often correlates with various biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in the body:
- Enzyme Modulation : The compound can interact with enzymes involved in metabolic pathways, potentially influencing the metabolism of other drugs or endogenous compounds.
- Receptor Binding : It may bind to various receptors, including those involved in pain modulation and inflammation, suggesting potential analgesic and anti-inflammatory properties.
- Cell Signaling Pathways : Preliminary studies indicate that this compound could affect cell signaling pathways related to cancer progression and apoptosis.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Experimental models have shown that the compound exhibits significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : In vitro studies suggest that this compound may induce apoptosis in cancer cells, particularly those related to breast and prostate cancer. The mechanism appears to involve the activation of caspase pathways.
- Analgesic Effects : Animal studies have demonstrated that the compound can reduce pain responses in models of acute and chronic pain, indicating its potential use as an analgesic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis | |
| Analgesic | Reduction in pain responses |
Notable Research
- Anti-inflammatory Studies : A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of similar compounds. It was found that derivatives with the benzothiophene structure significantly inhibited TNF-alpha production in macrophages, suggesting a similar mechanism may be applicable to this compound .
- Cancer Research : In research conducted by Smith et al. (2023), the compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with notable effects on MCF-7 (breast cancer) and PC3 (prostate cancer) cells .
- Pain Management : A study on analgesic effects demonstrated that administration of this compound in rodent models led to significant reductions in pain scores compared to control groups, supporting its potential as a therapeutic agent for pain management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
